O-Demethyltramadol
Overview
Description
O-Demethyltramadol, also known as Desmetramadol, is an active metabolite of Tramadol . It is an opioid and is primarily responsible for the analgesic effect of Tramadol . The key enzyme for its production is the polymorphic cytochrome P450 isoenzyme 2D6 (CYP2D6) .
Synthesis Analysis
Tramadol is available as a racemic mixture of (+)-trans-T and (-)-trans-T. The main metabolic pathways are O-demethylation and N-demethylation, producing trans-O-desmethyltramadol (M1) and trans-N-desmethyltramadol (M2) enantiomers, respectively . A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the enantiomeric determination of tramadol and its primary phase metabolite O-desmethyltramadol in human plasma .Molecular Structure Analysis
The structure of O-Demethyltramadol has been optimized with the B3LYP method using 6-31G (**) and cc-pVDZ basis sets . The optimized bond length and bond angles are correlated with the X-ray data . The experimental wavenumbers were compared with the scaled vibrational frequencies determined by DFT methods .Chemical Reactions Analysis
The FTIR and FT-Raman spectra of O-desmethyltramadol hydrochloride are recorded in the solid phase in the regions 4000-400 cm(-1) and 4000-100 cm(-1), respectively . The total electron density and molecular electrostatic potential surfaces of the molecule are constructed by using B3LYP/cc-pVDZ method to display electrostatic potential (electron+nuclei) distribution . Natural bond orbital analysis of O-desmethyltramadol hydrochloride has been performed to indicate the presence of intramolecular charge transfer .Physical And Chemical Properties Analysis
The molecular formula of O-Demethyltramadol is C15H23NO2 . Its molecular weight is 249.35 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 249.172878976 g/mol .Scientific Research Applications
Analytical Method Development
High-Performance Liquid Chromatography (HPLC)
Valle et al. (1999) developed a highly sensitive method for simultaneous determination of tramadol and its main active metabolite O-Demethyltramadol (ODMT) in rat plasma using HPLC with electrochemical detection. This method allows for precise characterization of plasma vs. time profiles for both compounds (Valle et al., 1999).
Capillary Electrophoresis (CE) with UV Detection
its phase I and phase II metabolites in a single run, using a borate buffer and carboxymethyl-β-cyclodextrin as a chiral selector (Kurth & Blaschke, 1999).
Pharmacokinetic Studies
Stereoselective High-Performance Liquid Chromatography
Campanero et al. (1999) described a sensitive and stereoselective HPLC assay for tramadol and ODMT in human plasma. This method is useful for pharmacokinetic studies, allowing for the determination of each enantiomer of tramadol and its active metabolite (Campanero et al., 1999).
Pharmacokinetics in Surgical Patients
Nešković et al. (2021) conducted a study on the pharmacokinetics of tramadol, ODMT, and N-demethyltramadol in surgical patients, examining the effect of systemic inflammation on tramadol metabolism and postoperative pain (Nešković et al., 2021).
Metabolic Pathways and Genetic Factors
MDR1 Polymorphism Impact on Pharmacokinetics
Slanař et al. (2007) explored how MDR1 polymorphism C3435T affects the pharmacokinetics of tramadol and ODMT. This study highlights the complexity of tramadol's pharmacology and the role of genetic factors in its metabolism (Slanař et al., 2007).
CYP2D6 Genotype and Opioid Effects
Research by Slanař et al. (2007) also demonstrated the influence of the CYP2D6 genotype on the opioid effects of tramadol, as measured by pupillary response, correlating with tramadol and M1 disposition in plasma (Slanař et al., 2007).
Drug Metabolism and Stereoselectivity
Stereoselectivity in Tramadol Metabolism
Liu et al. (2002) and Liu et al. (2003) conducted studies on the stereoselectivity in tramadol metabolism and ODMT formation in rat liver microsomes, providing insights into the enantioselective metabolic pathways of tramadol and its metabolites (Liu et al., 2002), (Liu et al., 2003).
Renal Clearance and Stereoselectivity
Another study by Liu et al. (2002) focused on the stereoselective renal clearance of tramadol and ODMT, revealing differences in how each enantiomer is cleared by the kidneys (Liu et al., 2002).
properties
IUPAC Name |
3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJUQVWARXYRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894102 | |
Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethyltramadol | |
CAS RN |
73986-53-5 | |
Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73986-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Demethyltramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.